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Compound Name: VTP50469 fumarate

Cat. No.: B13426403 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of VTP50469
fumarate, a potent and selective small-molecule inhibitor of the Menin-Mixed Lineage

Leukemia (MLL) interaction, for the treatment of hematological malignancies. VTP50469 has

demonstrated significant anti-leukemic activity in both in vitro and in vivo models, particularly in

leukemias harboring MLL rearrangements (MLL-r) or NPM1 mutations (NPM1c+).

Core Mechanism of Action
VTP50469 functions by disrupting the critical protein-protein interaction between Menin and the

N-terminus of MLL1 (or MLL fusion proteins). This interaction is essential for the oncogenic

activity of MLL fusion proteins, which drive leukemogenesis by aberrantly regulating gene

expression. By inhibiting this interaction, VTP50469 leads to the displacement of the Menin-

MLL complex from chromatin, a reduction in the expression of key MLL target genes such as

HOXA9 and MEIS1, and subsequent induction of apoptosis and cellular differentiation in

malignant cells.[1]

Quantitative In Vitro Efficacy
VTP50469 exhibits potent and selective cytotoxic activity against a panel of human leukemia

cell lines with MLL rearrangements and NPM1 mutations. The compound has a high binding
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affinity for Menin with a Ki of 104 pM.[2][3][4] The half-maximal inhibitory concentrations (IC50)

for cell proliferation are in the low nanomolar range for sensitive cell lines, while cell lines

without MLL rearrangements are significantly less sensitive.[2][4]

Cell Line Subtype Fusion/Mutation IC50 (nM)

MOLM13 AML MLL-AF9 13[2][4]

MV4;11 AML MLL-AF4 17[2][4]

RS4;11 B-ALL MLL-AF4 25[2][4]

KOPN8 B-ALL MLL-ENL 15[2][4]

SEMK2 B-ALL MLL-AF4 27[2][4]

THP1 AML MLL-AF9 37[2][4]

NOMO1 AML MLL-AF9 30[2][4]

ML2 AML MLL-AF6 16[2][4]

EOL1 AML MLL-AF9 20[2][4]

HB11;19 B-ALL MLL-ENL 36[2][4]

OCI-AML3 AML NPM1c+ 18

Murine MLL-AF9 AML MLL-AF9 15[2][4]

In Vivo Preclinical Efficacy in Xenograft Models
The anti-leukemic activity of VTP50469 has been demonstrated in multiple patient-derived

xenograft (PDX) models of MLL-rearranged and NPM1-mutant acute leukemia. Oral

administration of VTP50469 resulted in a significant reduction in leukemia burden and a

prolonged survival advantage in treated animals.[5]
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Model Type Treatment Dosing Regimen Key Outcomes

MLL-r B-ALL PDX VTP50469
120 mg/kg, PO, BID x

28 days

Maintained complete

responses in 6 out of

7 PDXs. Significant

reduction in leukemia

infiltration in spleen

and bone marrow.[6]

MLL-r AML PDX VTP50469

50 mg/kg, BID, IP x 28

days (VTP-49477, a

close analog)

Significant reduction

of leukemia burden in

bone marrow (2-fold),

spleen (3-fold), and

peripheral blood (6-

fold).

NPM1c+ AML PDX VTP50469
0.1% in chow (~175

mg/kg/day) x 28 days

Dramatic reduction in

human leukemia cells

in peripheral blood,

spleen, and bone

marrow.[7]

MLL-r B-ALL & AML

PDXs
VTP50469 0.1% in chow

Significant reduction

of leukemia burden

and prolonged

survival.[5]

MV4;11 Xenograft VTP50469
15, 30, and 60 mg/kg,

PO, BID x 28 days

Significant survival

advantage across all

dosage levels.[1]

Notably, at highly effective doses, VTP50469 did not lead to detectable toxicity, with no

significant weight loss or alterations in normal peripheral blood counts observed in the treated

mice.[7]

Experimental Protocols
In Vitro Cell Proliferation Assay
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Human leukemia cell lines were cultured in appropriate media and seeded in multi-well plates.

Cells were treated with a concentration range of VTP50469 fumarate or DMSO as a vehicle

control. After a 72-hour incubation period, cell viability was assessed using a commercial assay

such as CellTiter-Glo®. The IC50 values were calculated from the dose-response curves.

Apoptosis and Differentiation Assays
For apoptosis analysis, MLL-rearranged B-ALL cell lines were treated with VTP50469 in a

dose-dependent manner. At early time points, cells were harvested, stained with Annexin V and

a viability dye (e.g., propidium iodide), and analyzed by flow cytometry. For differentiation

studies, MLL-rearranged AML cell lines were exposed to VTP50469 for 4-6 days. The

expression of myeloid differentiation markers, such as CD11b, was quantified by flow

cytometry.[1][2][4]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)
MLL-rearranged cell lines (e.g., MOLM13, RS4;11) were treated with VTP50469 or DMSO for a

specified period. Chromatin was cross-linked with formaldehyde, sonicated to generate

fragments, and immunoprecipitated with antibodies specific for Menin, MLL1 (N-terminus), or

DOT1L. The immunoprecipitated DNA was then purified, and sequencing libraries were

prepared for high-throughput sequencing to map the genome-wide occupancy of these

proteins.

RNA Sequencing (RNA-seq)
MOLM13 and RS4;11 cells were treated with VTP50469 or DMSO for 2 and 7 days. Total RNA

was extracted, and library preparation was performed to generate cDNA libraries for

sequencing. This analysis allowed for the assessment of global gene expression changes

following treatment, identifying the downregulation of MLL-fusion target genes.[1]

In Vivo Xenograft Studies
Patient-derived leukemia cells or human leukemia cell lines were intravenously injected into

immunodeficient mice (e.g., NSG mice). Once leukemia was established, mice were

randomized into treatment and control groups. VTP50469 fumarate was administered orally,

either by gavage at specified doses (e.g., 15-120 mg/kg, twice daily) or formulated in the chow.

[1][6] Leukemia progression was monitored by flow cytometric analysis of human CD45+ cells
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in the peripheral blood. Efficacy was determined by the reduction in leukemia burden in the

peripheral blood, bone marrow, and spleen, as well as by overall survival.[1]

Visualizations
Signaling Pathway of VTP50469 Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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